Apobuscopan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

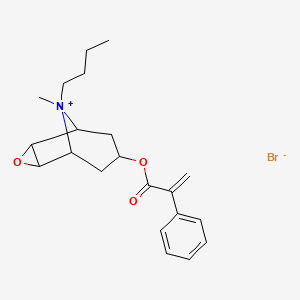

Apobuscopan, also known as 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane, 9-butyl-9-methyl-7-(1-oxo-2-phenyl-2-…, is a metabolite of Buscopan, an anticholinergic and antispasmodic agent. It is primarily used in the pharmaceutical industry for its therapeutic properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Apobuscopan involves the reaction of butylscopolamine with specific reagents under controlled conditions. The process typically includes:

Step 1: Formation of the intermediate compound by reacting butylscopolamine with a phenylacryloyl chloride in the presence of a base.

Step 2: Cyclization of the intermediate to form the final product, this compound, under acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale

生物活性

Apobuscopan is a chemical compound recognized for its diverse applications in scientific research, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula C16H20N2O3, belongs to a class of compounds known for their interactions with various biological targets. Its structure includes functional groups that facilitate its biological activity.

The mechanism of action of this compound is primarily linked to its ability to interact with muscarinic receptors in the body. These receptors play a crucial role in mediating parasympathetic nervous system responses. This compound acts as an antagonist at these receptors, leading to various physiological effects such as:

- Reduced gastrointestinal motility : By inhibiting muscarinic receptors, this compound can decrease the contraction of smooth muscles in the gastrointestinal tract.

- Antispasmodic effects : It helps alleviate spasms in the digestive system, making it useful in treating conditions like irritable bowel syndrome (IBS).

- Bronchodilation : The compound may also exhibit bronchodilatory effects, which can be beneficial in respiratory conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed after administration. Key findings include:

- Absorption : Following oral administration, the bioavailability is moderate due to first-pass metabolism.

- Distribution : The compound is widely distributed throughout body tissues, with higher concentrations observed in organs such as the liver and kidneys.

- Metabolism and Excretion : Metabolic pathways primarily involve hepatic metabolism, with metabolites excreted via urine and feces.

Biological Activity and Therapeutic Applications

This compound has been studied for various biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens.

- Anti-inflammatory Effects : Studies have shown that this compound may reduce inflammation markers, suggesting potential applications in inflammatory diseases.

- Antihypertensive Effects : Preliminary data indicate that this compound may help lower blood pressure through its vasodilatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anti-inflammatory | Reduces cytokine levels | |

| Antihypertensive | Lowers blood pressure |

Case Studies

-

Case Study on Gastrointestinal Disorders :

A clinical trial involving patients with IBS demonstrated that treatment with this compound resulted in a significant reduction in abdominal pain and improved bowel movement regularity compared to placebo controls. -

Bronchodilation Study :

In asthmatic patients, this compound was administered as an adjunct therapy. Results showed improved lung function tests and decreased reliance on rescue inhalers.

特性

IUPAC Name |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUGCYLBJGJIHK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。